4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro-
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Overview
Description
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C10H14O. It is a bicyclic compound that features a methano bridge, making it structurally unique. This compound is also known by other names such as octahydro-4,7-methano-1H-indene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound shares a similar bicyclic structure but lacks the ketone functional group.
4,7-Methano-1H-indene-1,8-dione: This compound has additional ketone groups, making it more reactive in certain chemical reactions.
Uniqueness
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is unique due to its specific structural features, including the methano bridge and the ketone functional group.
Properties
CAS No. |
86105-40-0 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2 |
InChI Key |
NDZKBCKGQBZZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C3CC2C=C3 |
Origin of Product |
United States |
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